Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Bromo-3-nitropyridine-2-thiol
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are particularly noteworthy for their prevalence in FDA-approved drugs.[1] 5-Bromo-3-nitropyridine-2-thiol (CAS 886372-86-7) emerges as a highly functionalized and promising, yet underexplored, building block for organic synthesis. Its unique arrangement of three distinct functional groups—a bromine atom, a nitro group, and a thiol group—on a pyridine scaffold presents a rich platform for complex molecular architecture.
The strategic placement of an electron-withdrawing nitro group, a versatile halogen handle (bromine), and a nucleophilic thiol offers chemists orthogonal reactivity. This allows for selective, stepwise modifications, making it an attractive intermediate for constructing novel pharmaceutical candidates, agrochemicals, and materials.[2][3] This guide provides a comprehensive technical overview of its properties, reactivity, potential synthetic utility, and safe handling, aimed at researchers and scientists looking to leverage this potent molecule in their discovery programs.
Physicochemical and Computed Properties
A clear understanding of a compound's physical properties is foundational to its application in experimental work. The key attributes of 5-Bromo-3-nitropyridine-2-thiol are summarized below. It is important to note its tautomeric relationship with 5-Bromo-3-nitro-2(1H)-pyridinethione, a common characteristic of 2-thiopyridines.[4]
| Property | Value | Source |
| CAS Number | 886372-86-7 | [5][6] |
| Molecular Formula | C₅H₃BrN₂O₂S | [4][6] |
| Molecular Weight | 235.06 g/mol | [4][6] |
| Alternate Name | 5-Bromo-3-nitro-2(1H)-pyridinethione | [4] |
| Predicted Density | 1.98 ± 0.1 g/cm³ | [4] |
| Purity | Typically ≥96% | [7] |
| XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Storage Temperature | -20°C recommended | [6] |
Anticipated Spectroscopic Signature
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¹H NMR: The pyridine ring contains two protons. The proton at the C4 position would appear as a doublet, coupled to the proton at C6. The C6 proton would also be a doublet. Due to the strong electron-withdrawing effects of the adjacent nitro and bromo groups, these signals are expected to be significantly downfield. The N-H proton of the thione tautomer or the S-H proton of the thiol tautomer would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR: Five distinct carbon signals are expected. The C2 carbon, bonded to sulfur, would be significantly affected by the tautomeric equilibrium. The carbons bearing the bromo (C5) and nitro (C3) groups would also have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[10][11]
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively. These are typically strong and sharp absorptions.
-
~2600-2550 cm⁻¹: S-H stretching (if the thiol form is present), which is often weak.
-
~1200 cm⁻¹: C=S stretching (if the thione form predominates).
-
-
Mass Spectrometry: The molecular ion peak (M+) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), showing two peaks of nearly equal intensity at m/z 234 and 236.
Reactivity and Mechanistic Considerations
The synthetic power of 5-Bromo-3-nitropyridine-2-thiol lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactive centers of 5-Bromo-3-nitropyridine-2-thiol.
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The Nitro Group (C3): The powerful electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C6 positions. More importantly, it can be readily reduced to an amino group using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is fundamental, as it converts an electron-withdrawing group into an electron-donating one, completely altering the ring's electronic properties and providing a handle for amide coupling or diazotization reactions.[1]
-
The Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. It can readily participate in Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions to introduce new carbon-carbon or carbon-heteroatom bonds.[12] This allows for the elaboration of the pyridine core with a wide variety of aryl, heteroaryl, or alkyl groups, a key strategy in building molecular diversity for drug screening libraries.
-
The Thiol/Thione Group (C2): Thiols are potent nucleophiles.[13] The sulfur atom can be easily alkylated or arylated under basic conditions to form thioethers. This reaction is highly efficient and provides a straightforward way to introduce diverse side chains. Furthermore, the thiol can be oxidized to form disulfides or, under stronger conditions, sulfonic acids, opening up another dimension of chemical space.
Proposed Synthetic Workflow and Experimental Protocol
While a specific, peer-reviewed synthesis for 5-Bromo-3-nitropyridine-2-thiol is not documented in the search results, a plausible and chemically sound synthetic route can be designed based on established nitropyridine chemistry.[1][14][15] The following protocol is a proposed methodology.
Caption: Proposed synthetic pathway for 5-Bromo-3-nitropyridine-2-thiol.
Protocol: Synthesis of 2-Amino-5-bromo-3-nitropyridine (Intermediate)
-
Rationale: The synthesis begins with the regioselective nitration of commercially available 2-amino-5-bromopyridine. The amino group at C2 directs the electrophilic nitration to the C3 position.[15]
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid (100 mL) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0°C using an ice-salt bath.
-
Slowly add 2-amino-5-bromopyridine (20 g, 0.115 mol) in portions, ensuring the temperature does not exceed 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (9.5 mL, 0.23 mol) to concentrated sulfuric acid (25 mL) at 0°C.
-
Add the nitrating mixture dropwise to the pyridine solution over 1 hour, maintaining the reaction temperature between 0-5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
-
The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 2-amino-5-bromo-3-nitropyridine.[15]
-
Protocol: Synthesis of 5-Bromo-3-nitropyridine-2-thiol (Final Product)
-
Rationale: The conversion of the amino group to a thiol can be achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt, which is then displaced by a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis.
-
Procedure:
-
Suspend 2-amino-5-bromo-3-nitropyridine (10 g, 0.046 mol) in a mixture of ethanol (50 mL) and concentrated HCl (15 mL). Cool the suspension to 0°C.
-
Add a solution of sodium nitrite (3.5 g, 0.051 mol) in water (10 mL) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve potassium ethyl xanthate (9.6 g, 0.06 mol) in water (25 mL) and warm to 50°C.
-
Slowly add the cold diazonium salt solution to the warm potassium ethyl xanthate solution. Vigorous nitrogen evolution will occur.
-
After the addition is complete, heat the mixture at 60°C for 1 hour, then cool to room temperature.
-
Hydrolyze the xanthate intermediate by adding a solution of NaOH (5 g) in ethanol (50 mL) and refluxing for 2 hours.
-
Cool the mixture, pour it into water (200 mL), and acidify with concentrated HCl to pH ~2-3.
-
The resulting precipitate is collected by filtration, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-Bromo-3-nitropyridine-2-thiol is not widely available, the hazards can be inferred from its functional groups and related structures like 5-bromo-2-nitropyridine.[16][17]
-
Hazards:
-
Precautions:
-
Storage:
Conclusion and Future Outlook
5-Bromo-3-nitropyridine-2-thiol represents a potent and versatile chemical tool for the modern synthetic chemist. Its trifunctional nature allows for a diversity-oriented synthesis approach, enabling the rapid generation of novel molecular entities. The ability to selectively manipulate the bromo, nitro, and thiol groups provides a strategic advantage in constructing complex lead compounds for drug discovery. While its full potential is yet to be tapped, the principles of heterocyclic chemistry strongly suggest its utility as a valuable intermediate. Further exploration of its reactivity and application in the synthesis of biologically active molecules is a promising avenue for future research.
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